(4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone is a complex organic molecule that features multiple functional groups, including piperidine, piperazine, sulfonyl, methoxy, fluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone typically involves multiple steps, including the formation of intermediate compounds. The process may include:
Formation of the Piperidine and Piperazine Rings: These rings can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl and Sulfonyl Groups: This step can be achieved through nucleophilic substitution reactions.
Attachment of the Methoxy and Fluoro Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Use of Catalysts: Catalysts such as palladium on carbon can be used to facilitate hydrogenation reactions.
Controlled Reaction Conditions: Temperature, pressure, and solvent choice must be carefully controlled to optimize the reaction efficiency.
Purification Techniques: Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiols.
Substitution: Formation of new aromatic compounds with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design.
Biological Probes: It can be used as a probe to study biological pathways.
Medicine
Diagnostics: Use in diagnostic assays to detect specific biomolecules.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties.
Chemical Manufacturing: It can serve as a precursor in the manufacture of other chemicals.
Mechanism of Action
The mechanism by which (4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
- Phenylboronic acid
Uniqueness
The uniqueness of (4-(5-((4-Benzylpiperidin-1-yl)sulfonyl)-2-methoxyphenyl)piperazin-1-yl)(4-fluoro-2-(trifluoromethyl)phenyl)methanone lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
924762-99-2 |
---|---|
Molecular Formula |
C31H33F4N3O4S |
Molecular Weight |
619.7 g/mol |
IUPAC Name |
[4-[5-(4-benzylpiperidin-1-yl)sulfonyl-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C31H33F4N3O4S/c1-42-29-10-8-25(43(40,41)38-13-11-23(12-14-38)19-22-5-3-2-4-6-22)21-28(29)36-15-17-37(18-16-36)30(39)26-9-7-24(32)20-27(26)31(33,34)35/h2-10,20-21,23H,11-19H2,1H3 |
InChI Key |
AJNUPLLFTGPCAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.